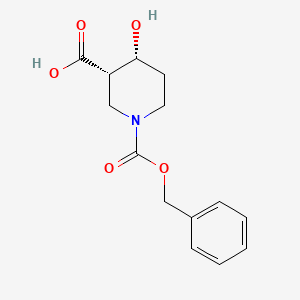
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the protection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic hydrogenation, enzymatic resolution, or other advanced techniques to achieve the desired stereochemistry and functional group placement. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid yields a primary alcohol .
Aplicaciones Científicas De Investigación
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications .
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
Clave InChI |
DVFRBOFXJZNHMG-NWDGAFQWSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















